(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
CAS No.: 1797289-26-9
Cat. No.: VC5093834
Molecular Formula: C21H20ClNO3S
Molecular Weight: 401.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797289-26-9 |
|---|---|
| Molecular Formula | C21H20ClNO3S |
| Molecular Weight | 401.91 |
| IUPAC Name | [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C21H20ClNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3 |
| Standard InChI Key | DYHXCCWCDPTCSM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Introduction
Key Chemical Features:
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Molecular Formula: Not explicitly provided in the sources but can be derived from its name.
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Functional Groups:
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Thiazepane ring: A seven-membered heterocycle with sulfur and nitrogen.
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2-Chlorophenyl group: Enhances lipophilicity and may influence pharmacokinetics.
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Methoxybenzofuran: Known for its potential bioactivity in drug-like molecules.
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Synthesis
The synthesis of thiazepane derivatives typically involves multi-step reactions to form the heterocyclic ring and introduce substituents like chlorophenyl and methoxybenzofuran groups.
General Synthetic Route:
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Formation of Thiazepane Ring:
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Cyclization of precursors containing sulfur and nitrogen atoms.
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Controlled reaction conditions to ensure ring closure.
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Introduction of Substituents:
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Chlorophenyl group added via nucleophilic substitution or coupling reactions.
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Methoxybenzofuran introduced through Friedel-Crafts acylation or related methods.
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Challenges in Synthesis:
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Precise control over reaction conditions to avoid side products.
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Ensuring the stability of sensitive functional groups during multi-step synthesis.
Biological Activity
Thiazepane derivatives are widely studied for their diverse biological activities. While specific data on this compound is limited, its structure suggests potential applications in several areas:
Potential Applications:
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Antimicrobial Activity:
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Thiazepanes are known to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.
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The presence of a chlorophenyl group may enhance activity against Gram-positive bacteria.
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Anticancer Properties:
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Similar compounds have shown activity by modulating cell proliferation pathways or inducing apoptosis in cancer cells.
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The methoxybenzofuran moiety could contribute to cytotoxic effects.
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Pharmacokinetics:
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The combination of lipophilic (chlorophenyl) and hydrophilic (methoxy) groups may improve bioavailability.
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Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar molecules:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)methanone | Lacks benzofuran group | Antimicrobial, anticancer |
| (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone | Contains dioxido group instead of benzofuran | Enhanced antimicrobial activity |
| (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | Phenyl group replaces methoxybenzofuran | Moderate anticancer potential |
Research Significance
The compound's unique combination of func
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